3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a furan ring, an azetidine ring, a sulfonyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan-3-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and an epoxide.
Coupling of the Furan-3-carbonyl and Azetidine Intermediates: This step involves the formation of an amide bond between the furan-3-carbonyl intermediate and the azetidine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation using a sulfonyl chloride.
Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with a suitable azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Sulfonamide derivatives
Scientific Research Applications
3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4H-1,2,4-triazole
- **3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-oxadiazole
- **3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-thiadiazole
Uniqueness
The uniqueness of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the triazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
furan-3-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-14-7-12-13-11(14)20(17,18)9-4-15(5-9)10(16)8-2-3-19-6-8/h2-3,6-7,9H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISBSUVENSPLTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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